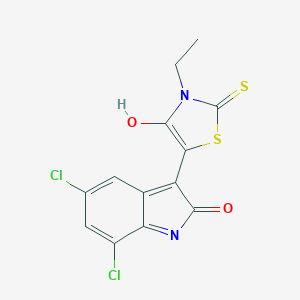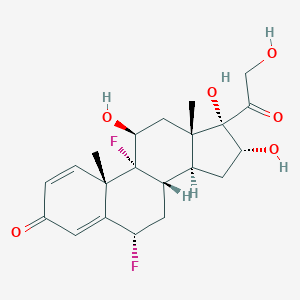
Fluocinolone
Vue d'ensemble
Description
Fluocinolone is a corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic hydrocortisone derivative . Fluocinolone topical is used to relieve redness, itching, swelling, or other discomfort caused by skin conditions . Fluocinolone comes in five forms: cream, ointment, solution, shampoo, and oil .
Molecular Structure Analysis
Fluocinolone Acetonide has a molecular formula of C24H30F2O6 and an average mass of 452.488 Da . Fluocinolone has a molecular formula of C21H26F2O6 and an average mass of 412.424 Da .Physical And Chemical Properties Analysis
Fluocinolone Acetonide has a density of 1.4±0.1 g/cm3, a boiling point of 578.5±50.0 °C at 760 mmHg, and a flash point of 303.7±30.1 °C . Fluocinolone has a density of 1.5±0.1 g/cm3, a boiling point of 589.0±50.0 °C at 760 mmHg, and a flash point of 310.0±30.1 °C .Applications De Recherche Scientifique
- The resulting FLU–ACT-coloaded NLCs are incorporated into topical gels for more effective and safer treatment of psoriasis .
- This implant provides sustained release of FAc, reducing inflammation and preventing ME-related vision loss .
Topical Treatment of Psoriasis
Treatment of Non-Infectious Uveitis
Synthesis of Fluocinolone Acetonide
Safety And Hazards
Propriétés
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUOERPONYGOS-CLCRDYEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016494 | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocinolone | |
CAS RN |
807-38-5 | |
| Record name | Fluocinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluocinolone exert its anti-inflammatory effects?
A1: Fluocinolone binds to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and activates the transcription of genes containing glucocorticoid-responsive elements. [] These genes often encode for proteins with anti-inflammatory properties, such as lipocortin-1. [] Lipocortin-1 inhibits cytosolic phospholipase 2 alpha, preventing the release of arachidonic acid and its subsequent conversion to inflammatory prostaglandins. [] Fluocinolone also induces MAPK phosphatase 1, hindering the MAPK cascade and its pro-inflammatory effects. [] Additionally, Fluocinolone directly inhibits nuclear factor kappa-B, suppressing the transcription of cyclooxygenase 2 and prostaglandin synthesis. []
Q2: What downstream effects are associated with Fluocinolone's interaction with the glucocorticoid receptor?
A2: Fluocinolone's binding to the glucocorticoid receptor leads to the upregulation of anti-inflammatory proteins like lipocortin-1 and MAPK phosphatase 1. [] This, in turn, disrupts multiple inflammatory pathways, including:
- Inhibition of phospholipase 2 alpha: Prevents the release of arachidonic acid, a precursor to inflammatory prostaglandins. []
- Suppression of MAPK cascade: Reduces pro-inflammatory signaling mediated by Jun N-terminal kinase and c-Jun. []
- Direct inhibition of nuclear factor kappa-B: Downregulates cyclooxygenase 2 transcription, ultimately decreasing prostaglandin synthesis. []
Q3: How does light exposure affect the stability of Fluocinolone Acetonide in pharmaceutical formulations?
A4: Fluocinolone Acetonide is susceptible to photodegradation. Studies using high-performance liquid chromatography (HPLC) revealed that Fluocinolone Acetonide undergoes a complex kinetic reaction when exposed to light (254 nm) in acetonitrile. [] This degradation pathway highlights the need for appropriate packaging and storage conditions to minimize light exposure and preserve drug stability.
Q4: What clinical conditions are commonly treated with Fluocinolone Acetonide, and what are the typical routes of administration?
A4: Fluocinolone Acetonide is used to manage various inflammatory conditions, including:
- Dermatological conditions: Atopic dermatitis, eczema, psoriasis, and discoid lupus erythematosus. [, , , , ] It is often applied topically as a cream, ointment, or solution. [, , , , ]
- Otic conditions: Otitis externa and otitis media with tympanostomy tubes. [, ] In these cases, it is administered as otic drops. [, ]
- Ocular conditions: Uveitis, diabetic macular edema, and cystoid macular edema. [, , , , , , , , , , , , ] For these conditions, it is administered as an intravitreal implant or injection. [, , , , , , , , , , , , ]
- Oral conditions: Symptomatic oral lichen planus. [] In this case, it is administered as a mouthwash. []
Q5: What are the potential benefits of using Fluocinolone Acetonide intravitreal implants for treating ocular conditions like diabetic macular edema?
A5: Fluocinolone Acetonide intravitreal implants offer several potential advantages:
- Sustained drug delivery: Provides continuous, localized delivery of Fluocinolone Acetonide to the posterior segment of the eye, potentially reducing treatment burden and improving patient compliance compared to frequent injections. [, , ]
- Reduced inflammation: Effectively controls inflammation associated with conditions like diabetic macular edema, contributing to improved visual acuity and anatomical outcomes. [, , , ]
- Long-term efficacy: Clinical trials demonstrate sustained efficacy of Fluocinolone Acetonide implants for up to 3 years in managing macular edema. [, ]
Q6: What are some potential side effects associated with Fluocinolone Acetonide treatment?
A6: While Fluocinolone Acetonide is generally considered safe, potential side effects have been observed, particularly with long-term use or higher doses. These include:
- Ocular side effects: Increased intraocular pressure (IOP) and cataract formation are the most common side effects associated with intravitreal Fluocinolone Acetonide implants. [, , , , , , , , ]
- Systemic side effects: Although less common with topical or localized administration, prolonged or high-dose use of Fluocinolone Acetonide can lead to systemic side effects, including adrenal suppression. []
Q7: What analytical methods are commonly employed to evaluate Fluocinolone Acetonide formulations?
A7: Various analytical techniques are utilized for the characterization and quantification of Fluocinolone Acetonide in pharmaceutical formulations:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying Fluocinolone Acetonide and its potential impurities or degradation products. [, ] This method is particularly useful for studying drug stability and degradation kinetics. []
- Thin Layer Chromatography (TLC): A simpler and more cost-effective method compared to HPLC, often employed for rapid screening of formulations and identification of impurities. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique used to identify and characterize unknown impurities, such as hydroperoxide impurities, in Fluocinolone Acetonide formulations. []
Q8: What are some areas of ongoing research and development related to Fluocinolone Acetonide?
A8: Current research efforts are focused on:
- Improved drug delivery systems: Developing novel formulations and delivery systems, such as biodegradable intravitreal implants, to enhance drug targeting, prolong drug release, and minimize side effects. []
- Personalized medicine: Investigating biomarkers to predict treatment response and identify patients who would benefit most from Fluocinolone Acetonide therapy while minimizing the risk of adverse events. []
- New therapeutic applications: Exploring the potential use of Fluocinolone Acetonide for treating other inflammatory conditions, such as serpiginous choroiditis, based on its efficacy in managing uveitis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





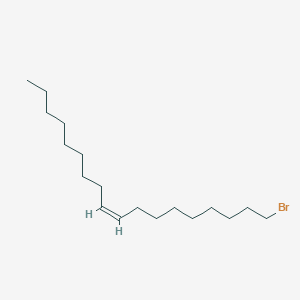
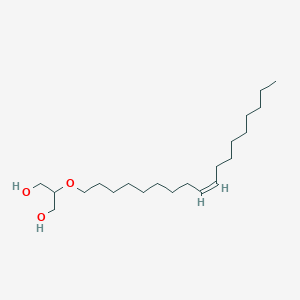

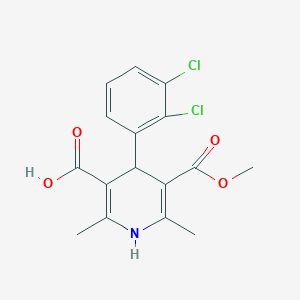
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

